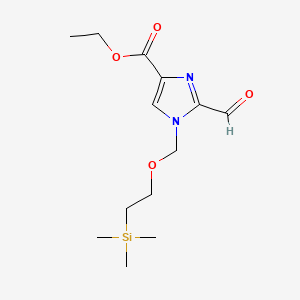![molecular formula C9H9BrN2 B15365644 5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365644.png)
5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1,3-dimethyl- is a brominated derivative of 1H-pyrrolo[2,3-b]pyridine, a nitrogen-containing heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1,3-dimethyl- can be synthesized through several synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by methylation. The reaction conditions typically require the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide (MeI) under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1,3-dimethyl- exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit fibroblast growth factor receptors (FGFRs), leading to the suppression of tumor growth and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1,3-dimethyl- is compared with other similar compounds such as 1H-pyrrolo[2,3-b]pyridine, 5-chloro-1,3-dimethyl-, and 1H-pyrrolo[2,3-b]pyridine, 5-iodo-1,3-dimethyl-. These compounds share structural similarities but differ in their halogen substituents, which can influence their reactivity and biological activity.
List of Similar Compounds
1H-pyrrolo[2,3-b]pyridine, 5-chloro-1,3-dimethyl-
1H-pyrrolo[2,3-b]pyridine, 5-iodo-1,3-dimethyl-
1H-pyrrolo[2,3-b]pyridine, 5-fluoro-1,3-dimethyl-
This compound's unique properties and applications make it a valuable subject of study in various scientific disciplines. Its versatility in chemical reactions and potential therapeutic uses highlight its importance in ongoing research and industrial applications.
Propriétés
Formule moléculaire |
C9H9BrN2 |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
5-bromo-1,3-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-5-12(2)9-8(6)3-7(10)4-11-9/h3-5H,1-2H3 |
Clé InChI |
VFHYITAKHJFDPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1C=C(C=N2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


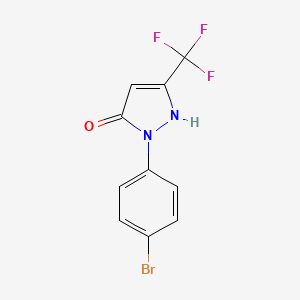

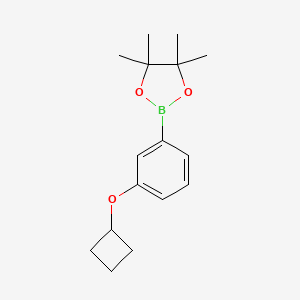
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
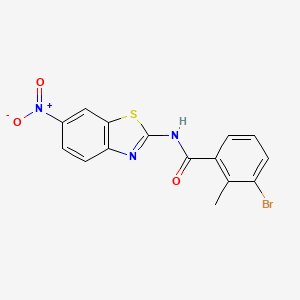
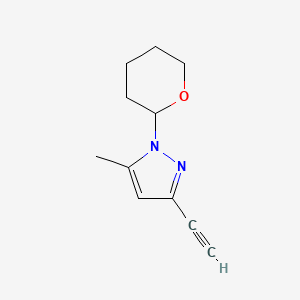
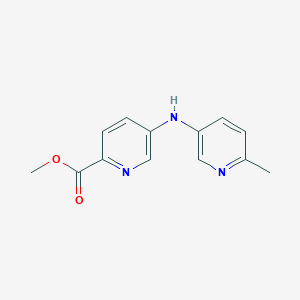

![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)

![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
